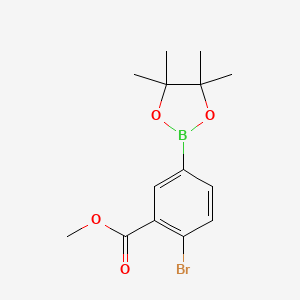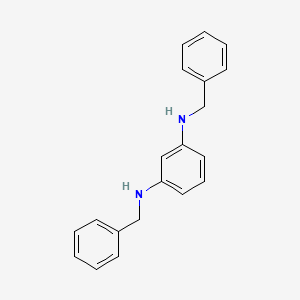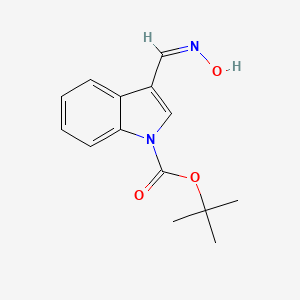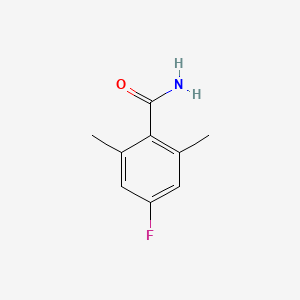![molecular formula C31H24NO2P B6319148 5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98% CAS No. 1361055-04-0](/img/structure/B6319148.png)
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%” is a chiral phosphoric acid catalyst . It is used for a variety of enantioselective transformations, especially for carbon-carbon and carbon-heteroatom bond-forming reactions .
Chemical Reactions Analysis
As a chiral phosphoric acid catalyst, this compound is used in a variety of enantioselective transformations . These include carbon-carbon and carbon-heteroatom bond-forming reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, as part of the 5H-dibenz[b,f]azepine family, is involved in various chemical synthesis and characterization studies. For example, improved methods for synthesis, including formylation and dichloro-cyclopropanation, have been described to yield specific derivatives of this compound (Kawashima et al., 1978). Additionally, advancements in synthesis processes, such as the creation of 5H-dibenz[b,f]azepine-5-carboxamide intermediates, highlight its importance in fields like genetic engineering and material science (Chen Ying-qi, 2008).
Pharmacological Implications
Despite the exclusion of direct drug usage, the pharmacological relevance of 5H-dibenz[b,f]azepine derivatives is noteworthy. Certain derivatives have been selected for clinical tests based on their antiarrhythmic activities (Wunderlich et al., 1985). Additionally, the compound's role in synthesizing key intermediates for pharmaceutically active compounds, including antidepressants like imipramine, highlights its significance in drug development (Jørgensen et al., 1999).
Antioxidant Properties
Research has explored the antioxidant properties of 5H-dibenz[b,f]azepine derivatives. Novel derivatives containing different aminophenols have demonstrated significant antioxidant activities across various assays, indicating their potential in combating oxidative stress-related disorders (Vijay Kumar & Naik, 2010).
Neuroprotective and HDAC Inhibitor Potential
The derivatives of 5H-dibenz[b,f]azepine have shown promise as histone deacetylase (HDAC) inhibitors with potential therapeutic effects on vascular cognitive impairment. Certain synthesized hydroxamates have demonstrated an ability to improve cerebral blood flow, attenuate cognitive impairment, and exhibit neuroprotective properties in vivo (Kaur et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSOPRPHECDVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11AS)-5-(4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)


![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)
